1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde
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Overview
Description
1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of magnesium nitride (Mg3N2) as a catalyst in a one-pot synthesis . The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, followed by purification through column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Mechanism of Action
The mechanism of action of 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Comparison: 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-methylimidazo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-7-8-4-2-3-5-11(8)9(6-12)10-7/h2-6H,1H3 |
InChI Key |
MWCMWQLQTWMFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=N1)C=O |
Origin of Product |
United States |
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